4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylpyrazolidin-3-yl]-6-ethylbenzene-1,3-diol
Description
This compound features a benzene-1,3-diol core substituted with a 6-ethyl group and a pyrazolidine ring at position 4. The pyrazolidine moiety is further functionalized with a 2,3-dihydro-1,4-benzodioxin group at its 6-position and a methyl group at position 5.
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylpyrazolidin-3-yl]-6-ethylbenzene-1,3-diol |
InChI |
InChI=1S/C20H24N2O4/c1-3-12-8-14(16(24)10-15(12)23)20-19(11(2)21-22-20)13-4-5-17-18(9-13)26-7-6-25-17/h4-5,8-11,19-24H,3,6-7H2,1-2H3 |
InChI Key |
PGJAPWWAWCUQEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2C(C(NN2)C)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Biological Activity
The compound 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylpyrazolidin-3-yl]-6-ethylbenzene-1,3-diol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including enzyme inhibition, anti-inflammatory effects, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes a benzodioxin moiety and a pyrazolidine ring. Its structural features contribute to its biological activity, particularly in enzyme interactions and receptor binding.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to 2,3-dihydro-1,4-benzodioxin derivatives. These compounds have shown promise in inhibiting enzymes such as:
- α-glucosidase : Important for carbohydrate metabolism and a target for diabetes management.
- Acetylcholinesterase (AChE) : Inhibitors of AChE are significant in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
In a study where various derivatives were synthesized and screened against these enzymes, it was found that modifications to the benzodioxin structure can enhance inhibitory efficacy .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar scaffolds have been reported to exhibit significant anti-inflammatory effects through the modulation of inflammatory pathways. Specifically, they may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .
Antimicrobial Properties
The benzodioxin moiety is associated with various antimicrobial activities. In vitro studies have indicated that derivatives can exhibit antibacterial and antifungal properties. These effects are attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Study 1: Enzyme Inhibition Profile
A recent study synthesized several derivatives of 2,3-dihydro-1,4-benzodioxin and evaluated their α-glucosidase inhibitory activity. The most potent derivative exhibited an IC50 value significantly lower than that of standard drugs used for Type 2 diabetes management, suggesting a promising avenue for further development .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, a derivative similar to the compound showed a marked reduction in paw edema when administered at varying doses. This effect was comparable to that of indomethacin, a well-known anti-inflammatory drug .
Research Findings Summary Table
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with 1,4-Benzodioxin or Dioxane Systems
Compounds containing 1,4-dioxane or benzodioxin rings are often explored for antihepatotoxic, antioxidant, or CNS-related activities. Key comparisons include:
(a) Silybin (1) and Derivatives
- Silybin, a flavonoid-dioxane hybrid from Silybum marianum, exhibits antihepatotoxic activity by modulating liver enzymes (SGOT, SGPT) and oxidative stress .
- Structural Comparison: The target compound lacks the flavonoid backbone but shares the benzodioxin ring.
- Activity : Silybin derivatives with hydroxyl or hydroxymethyl groups on the dioxane ring (e.g., compounds 4f and 4g in ) show superior hepatoprotection compared to coumarin derivatives. This suggests that the diol groups in the target compound could confer similar advantages .
(b) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467)
- Structure : Contains a benzodioxin linked to a pyridinamine scaffold via a methoxy group .
- Key Differences: The target compound replaces the pyridinamine with a pyrazolidine-diol system, which may alter solubility and receptor binding. The ethyl group in the target compound could enhance lipophilicity compared to CS-0309467’s dimethylamino group.
Pyrazolidine-Containing Analogues
Pyrazolidines are saturated five-membered rings with two adjacent nitrogen atoms, often associated with anti-inflammatory or antimicrobial activity.
(a) Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Structure: Features a pyridazine ring linked to a phenethylamino-benzoate system .
- Comparison : While I-6230’s pyridazine and ester groups differ from the target compound’s pyrazolidine and diol motifs, both share aromatic nitrogen heterocycles. The pyrazolidine’s conformational rigidity may improve target selectivity compared to pyridazine’s planar structure.
(b) Methyl 3-((4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)benzoate (63)
Diol-Containing Analogues
Benzene diols are common in antioxidants and enzyme inhibitors.
(a) 3',4'-(1",4"-Dioxino)flavone (4f)
- Structure : Flavone fused with a dioxane ring .
- Activity: Demonstrates significant antihepatotoxic effects by reducing SGOT/SGPT levels. The target compound’s diol groups may similarly stabilize free radicals, but its lack of a flavonoid backbone could limit π-π stacking interactions critical for flavone activity.
Critical Insights and Limitations
- Structural Advantages : The target compound’s diol and ethyl groups may improve solubility and membrane permeability compared to ester- or carbamate-containing analogues (e.g., I-6230, compound 63 ) .
- Activity Gaps : Direct pharmacological data for the target compound are absent. Its pyrazolidine-benzodioxin combination is unique, making extrapolations from flavones (e.g., 4f ) or silybin tentative .
- Synthetic Challenges : The complexity of the pyrazolidine-benzodioxin linkage (evidenced in compound 4h in ) may limit scalability compared to simpler dioxane derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
